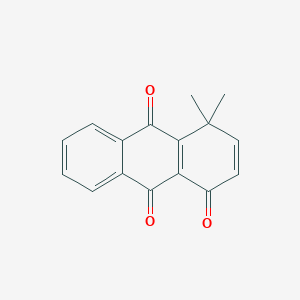
Propylidynephosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propylidynephosphane is an organophosphorus compound characterized by the presence of a phosphorus atom triple-bonded to a carbon atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique bonding and reactivity properties.
準備方法
Synthetic Routes and Reaction Conditions
Propylidynephosphane can be synthesized through various methods. One common approach involves the reaction of a phosphine with a suitable alkyne under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the triple bond between phosphorus and carbon.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using high-purity reagents and catalysts. The process is optimized to ensure high yields and purity of the final product. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
化学反応の分析
Types of Reactions
Propylidynephosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: The phosphorus atom in this compound can participate in substitution reactions, where ligands attached to phosphorus are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles or electrophiles, depending on the nature of the substituent being replaced.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines, depending on the reagents used.
科学的研究の応用
Propylidynephosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propylidynephosphane involves its ability to form strong bonds with various atoms and molecules. The triple bond between phosphorus and carbon allows for unique interactions with other chemical species. Molecular targets and pathways involved include coordination with metal centers and participation in catalytic cycles.
類似化合物との比較
Similar Compounds
Phosphine: A simpler compound with a single phosphorus-hydrogen bond.
Phosphine oxide: An oxidized form of phosphine with a phosphorus-oxygen double bond.
Phosphazene: A compound with alternating phosphorus and nitrogen atoms.
Uniqueness
Propylidynephosphane is unique due to its triple bond between phosphorus and carbon, which imparts distinct reactivity and bonding properties compared to other organophosphorus compounds.
特性
CAS番号 |
131323-87-0 |
|---|---|
分子式 |
C3H5P |
分子量 |
72.05 g/mol |
IUPAC名 |
propylidynephosphane |
InChI |
InChI=1S/C3H5P/c1-2-3-4/h2H2,1H3 |
InChIキー |
MLTUFOGQVFPTCI-UHFFFAOYSA-N |
正規SMILES |
CCC#P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)









![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)



